![molecular formula C19H23NO3 B267117 4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B267117.png)
4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound commonly known as GW501516 or Cardarine. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). GW501516 has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
GW501516 acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various tissues. PPARδ activation has been shown to increase fatty acid oxidation and improve glucose metabolism, leading to improved endurance and increased fat burning.
Biochemical and Physiological Effects:
GW501516 has been shown to increase endurance and improve fat burning in animal models. It has also been shown to improve glucose metabolism and reduce inflammation in various tissues, making it a potential treatment for metabolic disorders and related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of GW501516 is its selectivity for PPARδ, which allows for targeted effects on metabolic pathways. However, its potential for off-target effects and toxicity must be carefully considered in laboratory experiments.
Zukünftige Richtungen
1. Further studies on the potential anti-cancer properties of GW501516.
2. Investigation of the effects of GW501516 on mitochondrial function and oxidative stress.
3. Studies on the potential use of GW501516 as a treatment for metabolic disorders and related conditions.
4. Investigation of the long-term effects of GW501516 on metabolic pathways and overall health.
Synthesemethoden
GW501516 is synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoronitrobenzene with isopropylamine, followed by the reduction of the nitro group and the coupling reaction with 4-(2-methoxyethoxy)aniline.
Wissenschaftliche Forschungsanwendungen
GW501516 has been studied for its potential applications in various fields of scientific research, including exercise physiology, metabolic disorders, and cancer research. It has been shown to improve endurance and increase fat burning in animal models, making it a potential treatment for obesity and related metabolic disorders. GW501516 has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C19H23NO3 |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-[4-(2-methoxyethoxy)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H23NO3/c1-14(2)15-4-6-16(7-5-15)19(21)20-17-8-10-18(11-9-17)23-13-12-22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
CXOYUEBAAUMMAS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCOC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.